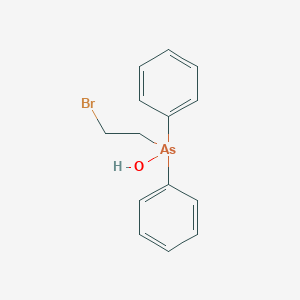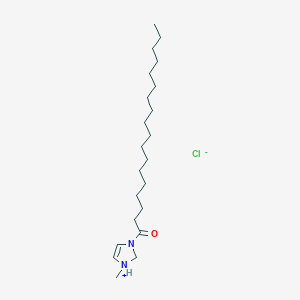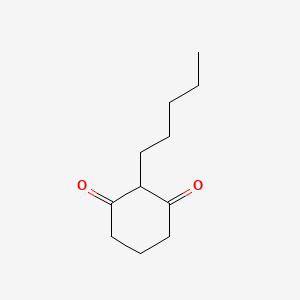
2-Pentylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentylcyclohexane-1,3-dione is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexane-1,3-dione, where a pentyl group is attached to the second carbon of the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione with a suitable pentyl halide. One common method is the reaction of cyclohexane-1,3-dione with 1-bromopentane in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .
化学反应分析
Types of Reactions: 2-Pentylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides, nucleophiles like cyanide (CN-) or azide (N3-).
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane derivatives
科学研究应用
2-Pentylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. .
作用机制
The mechanism of action of 2-pentylcyclohexane-1,3-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of essential amino acids in plants. By inhibiting HPPD, these compounds can effectively control weed growth in agricultural settings .
相似化合物的比较
Cyclohexane-1,3-dione: The parent compound, which lacks the pentyl group.
2-Methylcyclohexane-1,3-dione: A derivative with a methyl group instead of a pentyl group.
2-Phenylcyclohexane-1,3-dione: A derivative with a phenyl group.
Comparison: 2-Pentylcyclohexane-1,3-dione is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities. For instance, the longer alkyl chain in this compound can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
属性
CAS 编号 |
63589-01-5 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
2-pentylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-6-9-10(12)7-5-8-11(9)13/h9H,2-8H2,1H3 |
InChI 键 |
YGYGJJXSQBMORG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1C(=O)CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
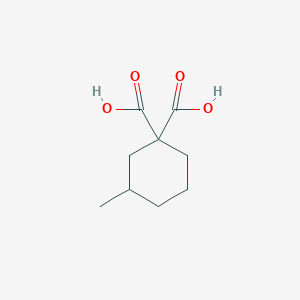
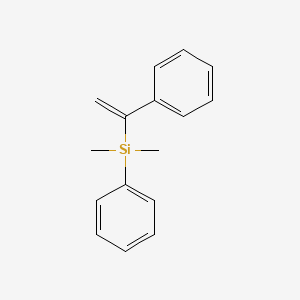

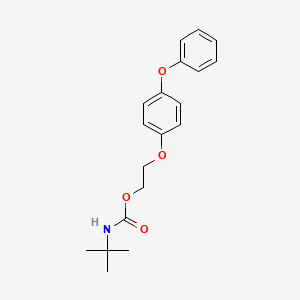
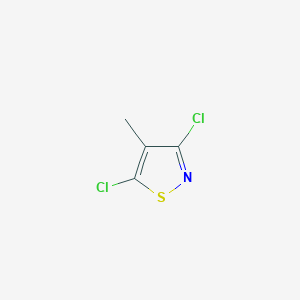
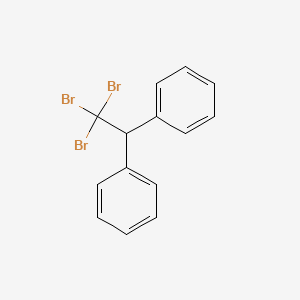
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
